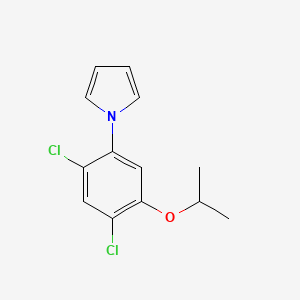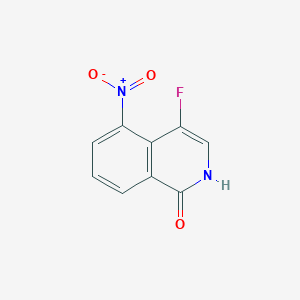
4-Fluoro-5-nitro-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 4-Fluoro-5-nitro-2H-isoquinolin-1-one, is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. This compound is related to various nitro and fluoro substituted isoquinolines that have been studied for their chemical properties and potential applications in different fields, such as detecting hypoxic conditions in tumors and as substrates for enzymatic reactions .
Synthesis Analysis
The synthesis of related compounds involves different chemical reactions. For instance, methylation of 4-nitroquinoline with methyl fluorosulfonate leads to the formation of 1-methyl-4-nitroquinolinium fluorosulfonate, while methylation with methyl iodide results in an unexpected product, 4,4-diiodo-1,1-dimethyl-1,4-dihydroquinolinium iodide . Additionally, enzymatic conversion of nitroquinoline under hypoxic conditions can lead to the formation of aminoquinoline, a known fluorophore . These studies highlight the reactivity of nitroquinoline derivatives and their potential to form various products under different conditions.
Molecular Structure Analysis
The molecular structure of related compounds shows that they can exist in different forms. For example, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde has planar and parallel benzaldehyde and nitroaniline fragments linked through an ethylene bridge . The crystal structures of isoquinoline with nitrobenzoic acid derivatives reveal hydrogen bonding between the carboxy O atom and the base N atom, with variations in the position of the H atom . These structural analyses provide insight into the molecular conformations and interactions that may be present in 4-Fluoro-5-nitro-2H-isoquinolin-1-one.
Chemical Reactions Analysis
Chemical reactions involving nitroquinoline derivatives are diverse. The 1-methyl-4-nitroquinolinium cation can form a pseudobase in aqueous solution, and its derivatives can undergo further reactions to yield various products, such as 3-iodo-1-methyl-4-quinolone . The enzymatic conversion of nitroquinoline to aminoquinoline under hypoxic conditions also involves multiple oxygen-sensitive steps . These reactions are significant for understanding the chemical behavior of 4-Fluoro-5-nitro-2H-isoquinolin-1-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroquinoline derivatives can be inferred from related compounds. For instance, the conjugation of 4-nitroquinoline 1-oxide with glutathione by liver cytosols and purified mouse glutathione transferases indicates the reactivity of these compounds towards biologically relevant nucleophiles . The crystallographic studies of 4-fluoroisoquinoline-5-sulfonyl derivatives reveal the influence of substituents on the molecular conformation and the presence of intramolecular hydrogen bonding . These properties are crucial for predicting the behavior of 4-Fluoro-5-nitro-2H-isoquinolin-1-one in various environments.
科学的研究の応用
Fluorescent Probes and Imaging Agents
4-Fluoro-5-nitro-2H-isoquinolin-1-one and its derivatives have potential applications as fluorescent probes and imaging agents. For instance, the enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline under hypoxic conditions suggests that derivatives like 4-Fluoro-5-nitro-2H-isoquinolin-1-one could be used in designing fluorescent substrates for detecting hypoxic cells in solid tumors, which are indicative of cancerous growths. This process leverages nitroaryl moieties' ability to be selectively reduced to amino derivatives under low oxygen conditions, highlighting the potential for these compounds in biomedical imaging and cancer research (Rajapakse et al., 2013).
Synthesis of Fluorinated Heterocycles
The compound and its related chemical structures are pivotal in synthesizing fluorinated heterocycles, which are crucial in pharmaceuticals and agrochemical industries. For example, rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate have been utilized to synthesize diverse fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones. These methods underscore the importance of fluorinated compounds in developing new drugs and agrochemicals, owing to their unique properties that enhance biological activity and stability (Wu et al., 2017).
Radiopharmaceutical Synthesis for PET Imaging
Significantly, derivatives of 4-Fluoro-5-nitro-2H-isoquinolin-1-one, like [18 F]MK-6240, have been synthesized for positron emission tomography (PET) imaging of neurofibrillary tangles, a hallmark of Alzheimer's disease. The development of such radiopharmaceuticals is crucial for the early detection and monitoring of neurodegenerative diseases, demonstrating the compound's applicability in creating diagnostic tools for clinical research and patient care (Collier et al., 2017).
Novel Synthesis Methods
Furthermore, the compound and its derivatives serve as key intermediates in synthesizing isoquinolinones, showcasing innovative synthetic routes. For instance, one-pot synthesis strategies have been developed to create isoquinolinones, demonstrating the compound's role in facilitating more efficient and simplified chemical synthesis processes, which are beneficial for developing various pharmaceuticals and fine chemicals (Wang et al., 2017).
特性
IUPAC Name |
4-fluoro-5-nitro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-4-11-9(13)5-2-1-3-7(8(5)6)12(14)15/h1-4H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPCAWPGXBEDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CNC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-nitro-2H-isoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

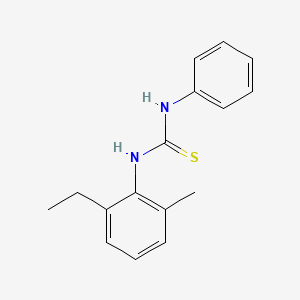

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)
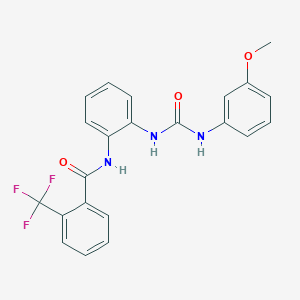
![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)
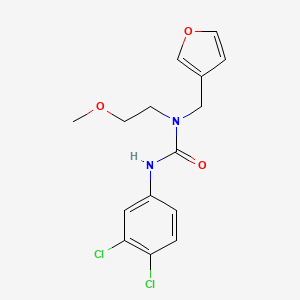
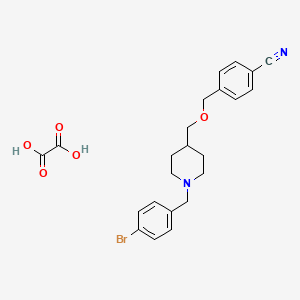
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide](/img/structure/B2518320.png)
![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)
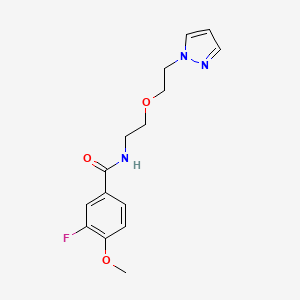
![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)
![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)
